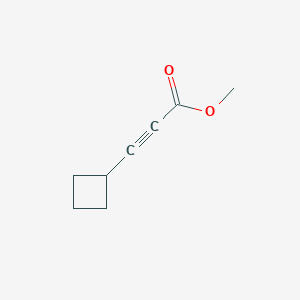
Methyl 3-cyclobutylprop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-cyclobutylprop-2-ynoate is a chemical compound with the molecular formula C₈H₁₀O₂. It is an ester derived from cyclobutylprop-2-ynoic acid and methanol. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclobutylprop-2-ynoate can be achieved through several methods. One common approach involves the esterification of cyclobutylprop-2-ynoic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants for several hours to achieve a high yield of the ester.
Another method involves the reaction of cyclobutylprop-2-ynoic acid chloride with methanol. This reaction is usually carried out at low temperatures to prevent side reactions and to ensure the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-cyclobutylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters
Wissenschaftliche Forschungsanwendungen
Methyl 3-cyclobutylprop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-cyclobutylprop-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the cyclobutyl and prop-2-ynoate moieties, which can interact with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl but-2-ynoate: A simpler ester with similar reactivity.
Cyclobutylprop-2-ynoic acid: The parent acid of the ester.
Methyl 3-butenoate: An isomer with a different position of the double bond.
Uniqueness
Methyl 3-cyclobutylprop-2-ynoate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and conjugation in chemical reactions.
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
methyl 3-cyclobutylprop-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-10-8(9)6-5-7-3-2-4-7/h7H,2-4H2,1H3 |
InChI-Schlüssel |
UWIGBPHFXHNAJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CC1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


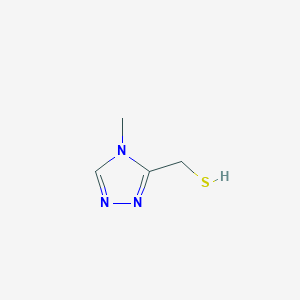
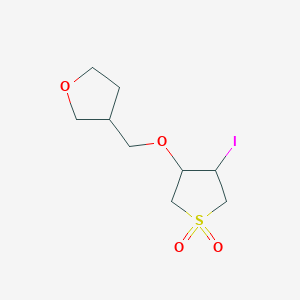
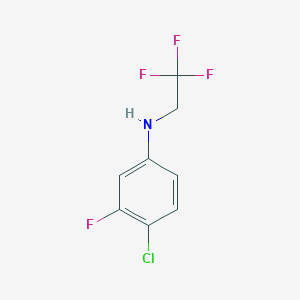
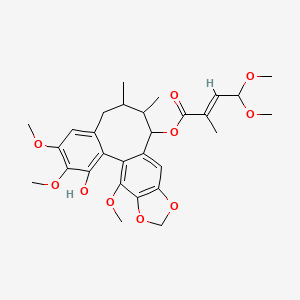
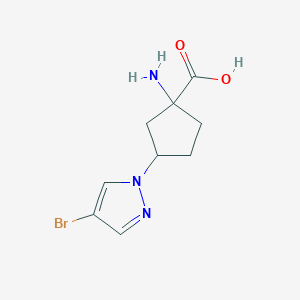
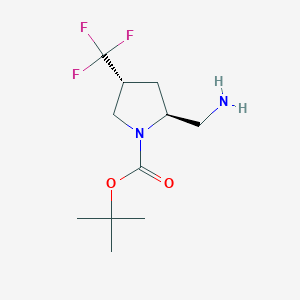
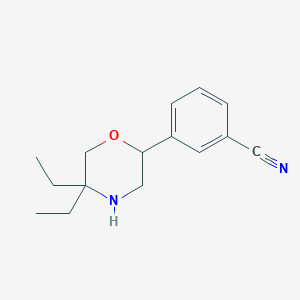
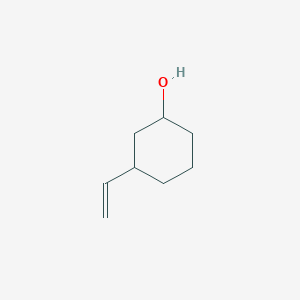
![3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)
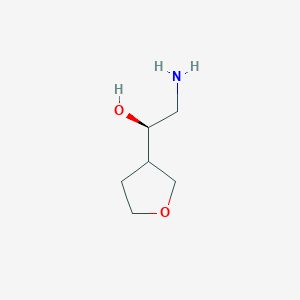
![3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B15241023.png)
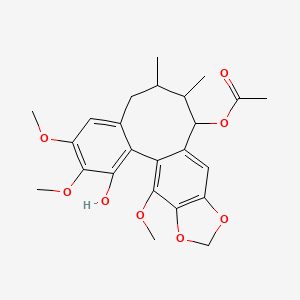
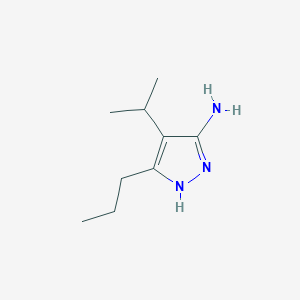
![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)
